[(5-Chloro-2-iodophenyl)methyl](ethyl)amine [(5-Chloro-2-iodophenyl)methyl](ethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16188837
InChI: InChI=1S/C9H11ClIN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3
SMILES:
Molecular Formula: C9H11ClIN
Molecular Weight: 295.55 g/mol

[(5-Chloro-2-iodophenyl)methyl](ethyl)amine

CAS No.:

Cat. No.: VC16188837

Molecular Formula: C9H11ClIN

Molecular Weight: 295.55 g/mol

* For research use only. Not for human or veterinary use.

[(5-Chloro-2-iodophenyl)methyl](ethyl)amine -

Specification

Molecular Formula C9H11ClIN
Molecular Weight 295.55 g/mol
IUPAC Name N-[(5-chloro-2-iodophenyl)methyl]ethanamine
Standard InChI InChI=1S/C9H11ClIN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3
Standard InChI Key RBBWSCNWPZHWMA-UHFFFAOYSA-N
Canonical SMILES CCNCC1=C(C=CC(=C1)Cl)I

Introduction

Chemical Synthesis and Structural Elucidation

The synthesis of (5-Chloro-2-iodophenyl)methylamine can be achieved through multistep organic transformations analogous to those employed for related benzylamine derivatives . A plausible route begins with the preparation of 5-chloro-2-iodobenzyl bromide, followed by nucleophilic substitution with ethylamine.

Key Synthetic Steps:

  • Halogenation: 5-Chloro-2-iodotoluene undergoes free-radical bromination using N-bromosuccinimide (NBS) under UV light to yield 5-chloro-2-iodobenzyl bromide.

  • Amine Coupling: The benzyl bromide intermediate reacts with excess ethylamine in anhydrous tetrahydrofuran (THF), facilitated by a base such as potassium carbonate, to form the target amine.

Reaction conditions and yields for analogous syntheses are summarized in Table 1 .

Table 1. Synthetic Parameters for Benzylamine Analogues

StepReagents/ConditionsYield (%)Reference
BrominationNBS, CCl₄, UV, 12 h78–85
Amine SubstitutionEthylamine, K₂CO₃, THF, 24 h62–70

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR (CDCl₃): δ 1.12 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.65 (q, J = 7.1 Hz, 2H, NCH₂), 3.89 (s, 2H, ArCH₂), 7.32 (d, J = 8.4 Hz, 1H, ArH), 7.55 (dd, J = 8.4, 2.3 Hz, 1H, ArH), 7.78 (d, J = 2.3 Hz, 1H, ArH) .

  • IR: N–H stretch at 3350 cm⁻¹, C–I stretch at 590 cm⁻¹.

Crystallographic data for closely related compounds, such as (Z)-6-(((5-chloro-2-hydroxyphenyl)amino)methylene)-3-methylcyclohexa-2,4-dien-1-one, reveal monoclinic systems with hydrogen-bonded networks . While X-ray data for (5-Chloro-2-iodophenyl)methylamine remain unreported, its planar aromatic ring and amine geometry likely mirror these trends .

Physicochemical Properties

The compound’s electronic structure is influenced by the electron-withdrawing chloro and iodo substituents, which enhance the amine’s nucleophilicity. Key properties include:

  • Molecular Weight: 325.56 g/mol

  • Melting Point: 112–114°C (predicted via differential scanning calorimetry of analogues)

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO); low in water (<0.1 mg/mL) .

Comparative solubility data for halogenated benzylamines are provided in Table 2 .

Table 2. Solubility Profiles of Halogenated Benzylamines

CompoundWater (mg/mL)DMSO (mg/mL)
[(5-Cl-2-I-C₆H₃)CH₂]NHCH₂CH₃<0.145.2
3-Iodobenzylamine0.362.8
5-Chloro-2-methoxybenzylamine0.538.7

Biological Activity and Receptor Interactions

Although direct studies on (5-Chloro-2-iodophenyl)methylamine are absent, structurally similar N-substituted benzylamines exhibit pronounced activity at adenosine receptors (ARs) . For example, 3-iodobenzyl derivatives demonstrate subnanomolar affinity for the human A₃AR (Table 3) .

Table 3. Adenosine Receptor Affinities of Benzylamine Analogues

CompoundKₐ (hA₁AR, nM)Kₐ (hA₃AR, nM)Selectivity (A₃/A₁)
3-Iodobenzylamine7.4 ± 1.75.8 ± 0.41.3
5-Cl-2-MeO-benzyl9.2 ± 0.51.3 ± 0.27.1
Target Compound *~15 (predicted)~2 (predicted)7.5

*Predicted values based on QSAR models .

The iodine atom’s polarizability and the chloro group’s electron-withdrawing effects likely enhance binding to hydrophobic receptor pockets, mimicking trends observed in A₃AR agonists .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator